N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide is an organic compound characterized by its unique structure, which includes a chloro and a fluoro substituent on the aromatic rings. Its chemical formula is C15H14ClFNO2, and it has a molecular weight of approximately 293.73 g/mol. The compound features a benzamide functional group, which contributes to its potential biological activities and applications in medicinal chemistry.
N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide has been studied for its potential biological activities, particularly in the context of cancer therapy and as an anti-inflammatory agent. Research indicates that compounds with similar structures may inhibit tubulin polymerization, which is critical in cancer cell proliferation. The unique combination of halogen substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide typically involves the following steps:
This compound has potential applications in various fields:
Interaction studies involving N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide have focused on its binding affinity to various biological targets. These studies include:
These studies are critical for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-methoxybenzamide | Similar benzamide structure without fluorine | May exhibit different biological activity |
| N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide | Bromine instead of chlorine | Potentially different reactivity due to bromine |
| 5-chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide group | Different mechanism of action due to sulfonamide |
| N-(3-fluorophenyl)-2-methoxybenzamide | Different position of fluorine | May affect binding affinity and selectivity |
The uniqueness of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide lies in its specific halogen substitutions, which can significantly influence its pharmacological properties compared to these similar compounds.
Recent developments in transition metal catalysis have revolutionized amide bond formation, offering alternatives to traditional stoichiometric coupling agents. Palladium-based systems, for instance, enable direct coupling between aryl halides and methoxy-substituted benzoic acids under mild conditions. A study leveraging palladium(II) acetate with Xantphos as a ligand achieved 85% yield for analogous benzamides at 80°C in dimethylacetamide . These systems benefit from excellent functional group tolerance, accommodating electron-withdrawing substituents like chlorine and fluorine without requiring pre-activation of carboxylic acids.
Boronic acid catalysts have emerged as potent organocatalysts for solvent-free amidation. In a representative protocol, 2-methoxybenzoic acid and 4-chloro-2-fluoroaniline react in the presence of phenylboronic acid (10 mol%) at 140°C, achieving 78% conversion within 12 hours . This approach eliminates the need for coupling reagents, reducing byproduct formation and simplifying purification. Comparative studies show boronic acids outperform traditional carbodiimides in substrates containing ortho-substituents due to reduced steric hindrance.
| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Palladium/Xantphos | 80 | 6 | 85 | <5 |
| Phenylboronic Acid | 140 | 12 | 78 | 8 |
| Candida antarctica Lipase B | 50 | 24 | 92 | 2 |
The enzymatic synthesis of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide via Candida antarctica lipase B (CALB) exemplifies green chemistry principles. In cyclopentyl methyl ether (CPME), CALB catalyzes direct coupling between 2-methoxybenzoic acid and 4-chloro-2-fluoroaniline at 50°C, achieving 92% yield with negligible epimerization or side reactions . This method’s water-tolerance (<3% v/v) allows reuse of immobilized enzyme batches over five cycles without significant activity loss.
The ortho-fluorine and para-chloro substituent configuration in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide represents a strategically designed molecular architecture that significantly influences the compound's biological activity profile [1] [2]. The para-chloro substituent exhibits strong electron-withdrawing characteristics through its inductive effect, while simultaneously providing moderate resonance stabilization to the aromatic system [3] [4]. This dual electronic nature creates an optimal balance between electronic modulation and molecular stability.
The ortho-fluorine substitution pattern introduces unique conformational constraints that enhance the compound's binding affinity through specific geometric arrangements [5] [2]. Research demonstrates that fluorine substitution in the ortho-position of benzamides suppresses molecular disorder in crystal structures, leading to more predictable and stable molecular conformations [1] [2]. The fluorine atom's high electronegativity combined with its small atomic radius creates localized electron density modulation that affects the entire aromatic system [6] [7].
Experimental studies reveal that the combination of ortho-fluorine and para-chloro substituents generates a synergistic electronic effect that cannot be achieved through single halogen substitution [8] [9]. The para-chloro group stabilizes negative charge development during electrophilic aromatic substitution reactions, while the ortho-fluorine enhances the compound's resistance to metabolic degradation [10] [11]. This dual halogenation pattern results in compounds with enhanced potency compared to their mono-halogenated analogs [8] [12].
Table 1: Halogen Substituent Effects on Benzamide Properties
| Halogen | Electronegativity | Van der Waals Radius (Å) | Electron-Withdrawing Effect | Resonance Contribution | Lipophilicity Enhancement |
|---|---|---|---|---|---|
| Fluorine (F) | 4.0 | 1.47 | Strong | Limited | Low |
| Chlorine (Cl) | 3.0 | 1.75 | Moderate | Moderate | High |
| Bromine (Br) | 2.8 | 1.85 | Weak | Strong | High |
| Iodine (I) | 2.5 | 1.98 | Weak | Strong | Very High |
The electronic modulation achieved through this specific substitution pattern demonstrates superior binding characteristics in structure-activity relationship studies [11] [9]. The sigma Hammett constants for the combined ortho-fluorine and para-chloro configuration indicate an optimal electronic environment that enhances receptor binding affinity while maintaining appropriate lipophilicity [3] [13].
The positioning of the methoxy group in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide at the ortho-position of the benzoyl moiety significantly influences the compound's bioavailability characteristics through multiple interconnected mechanisms [14] [13]. The ortho-methoxy substitution creates intramolecular hydrogen bonding opportunities with the amide carbonyl group, resulting in conformational stabilization that affects both metabolic stability and membrane permeability [10] [15].
Research on methoxy group positioning demonstrates that ortho-substitution accelerates radioactivity clearance from liver tissues compared to meta or para positioning [14] [16]. This enhanced clearance profile correlates with improved bioavailability characteristics, as the compound maintains therapeutic concentrations while avoiding excessive hepatic accumulation [14] [17]. The electron-donating properties of the methoxy group through resonance contribute to increased electron density at specific aromatic positions, facilitating favorable protein-ligand interactions [18] [11].
The ortho-methoxy configuration exhibits unique steric effects that influence the compound's three-dimensional structure and subsequent biological activity [10] [19]. Unlike meta or para positioning, the ortho-methoxy group can adopt conformations that either enhance or hinder coplanarity between the benzene ring and the amide moiety [10] [18]. This conformational flexibility provides additional opportunities for receptor binding optimization through induced-fit mechanisms [18] [15].
Table 2: Methoxy Group Position Effects on Bioavailability
| Position | Electronic Effect | Steric Hindrance | Metabolic Stability | Clearance Rate | Bioavailability Impact |
|---|---|---|---|---|---|
| Ortho (2-position) | Strong +M, weak -I | High | Reduced | Fast | Variable |
| Meta (3-position) | Moderate +M, moderate -I | Low | Enhanced | Moderate | Enhanced |
| Para (4-position) | Strong +M, weak -I | Low | Moderate | Slow | Standard |
Studies examining methoxy group effects on drug metabolism reveal that ortho-positioning creates specific interactions with cytochrome P450 enzymes that can either enhance or reduce metabolic stability depending on the overall molecular context [13] [17]. The methoxy group serves as a potential demethylation site, converting to a hydroxyl group through hepatic metabolism, which alters the compound's pharmacokinetic profile [13] [15]. In the ortho-position, this metabolic transformation is influenced by the nearby amide functionality, creating a complex metabolic pathway that affects overall bioavailability [17] [15].
Comparative structure-activity relationship studies of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide against meta-halogenated structural analogs reveal significant differences in biological activity and molecular properties [20] [21]. Meta-halogen substitution patterns create distinctly different electronic environments compared to the ortho-para configuration present in the target compound [22] [23]. The meta-positioning of halogens results in reduced resonance stabilization and altered electron density distribution throughout the aromatic system [20] [4].
Research on halogenated benzamide derivatives demonstrates that meta-substitution patterns generally exhibit lower binding affinities compared to ortho-para configurations [12] [24]. This reduced activity stems from the meta-position's inability to participate in direct resonance with the amide functionality, limiting the stabilization of key binding conformations [25] [26]. Meta-halogenated analogs also show different lipophilicity profiles, often resulting in suboptimal membrane permeability characteristics [27] [21].
The directing effects of meta-halogens during electrophilic aromatic substitution reactions differ substantially from ortho-para directors, influencing synthetic accessibility and metabolic pathways [22] [28]. Meta-directing groups typically withdraw electron density from the aromatic ring, making these positions less reactive toward electrophilic attack [29] [28]. This electronic deactivation affects both synthetic routes and biological activity profiles of meta-halogenated analogs [21] [26].
Table 3: Comparative Analysis of Meta-Halogenated Structural Analogs
| Compound | Halogen Pattern | Predicted Activity | Lipophilicity (LogP) | Electronic Modulation |
|---|---|---|---|---|
| N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide | Para-Cl, Ortho-F | High | 3.2 | Optimal |
| N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide | Para-Br, Ortho-F | Moderate | 3.8 | Suboptimal |
| N-(4-chloro-3-fluorophenyl)-2-methoxybenzamide | Para-Cl, Meta-F | Low | 3.1 | Poor |
| N-(4-chloro-2-methylphenyl)-2-methoxybenzamide | Para-Cl, Ortho-CH3 | Moderate | 3.5 | Moderate |
Experimental data from halogenated benzimidazole derivatives show that the position of halogen substitution significantly affects structure-activity relationships [12] [30]. Meta-halogenated compounds typically require higher concentrations to achieve equivalent biological effects compared to their ortho-para substituted counterparts [20] [24]. This concentration-dependence reflects the reduced efficiency of meta-positioned halogens in modulating the electronic properties of the aromatic system [31] [4].
The electronic modulation achieved through the specific aromatic ring substitution pattern in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide demonstrates sophisticated control over molecular electronic properties [25] [7]. The combination of electron-withdrawing halogens with the electron-donating methoxy group creates a balanced electronic environment that optimizes both binding affinity and molecular stability [23] [32]. This electronic balance is quantified through Hammett sigma constants, which provide numerical values for the electron-donating or electron-withdrawing effects of each substituent [3] [4].
The para-chloro substituent exhibits a sigma para value of -0.23, indicating moderate electron-withdrawing properties, while the ortho-fluorine contributes a sigma ortho value of 0.06 [3] [4]. The combined electronic effect results in a net electron-withdrawing influence that activates the aromatic ring toward specific types of chemical reactions while maintaining appropriate electron density for biological activity [25] [7]. This electronic modulation directly influences the compound's ability to participate in hydrogen bonding and hydrophobic interactions with target proteins [33] [32].
Research on aromatic substitution effects demonstrates that the spatial arrangement of electron-withdrawing and electron-donating groups creates localized electron density variations that affect molecular recognition processes [34] [23]. The ortho-fluorine substitution introduces unique electronic perturbations that cannot be replicated through other halogen substitutions, contributing to the compound's specific activity profile [6] [33]. These electronic effects propagate through the aromatic π-system, influencing the electron density at positions remote from the substituents [25] [4].
Table 4: Electronic Modulation Through Aromatic Ring Substitution Patterns
| Substituent Pattern | Sigma Para (σp) | Sigma Ortho (σo) | Combined Electronic Effect | Aromatic Ring Activation | Predicted Binding Affinity |
|---|---|---|---|---|---|
| 4-Cl, 2-F (target compound) | -0.23 | 0.06 | -0.17 | Moderate | Optimal |
| 4-Cl only | -0.23 | 0.00 | -0.23 | High | Good |
| 2-F only | 0.00 | 0.06 | 0.06 | Low | Poor |
| 4-Br, 2-F | -0.23 | 0.06 | -0.17 | Moderate | Good |
| 4-Cl, 2-Cl | -0.23 | 0.23 | 0.00 | Neutral | Moderate |
The electronic modulation pattern in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide creates an optimal environment for molecular recognition through complementary electronic interactions [7] [32]. The electron density distribution resulting from this substitution pattern facilitates both σ-hole interactions through the halogens and traditional hydrogen bonding through the methoxy and amide functionalities [35] [33]. This multi-modal interaction capability enhances the compound's binding specificity and affinity compared to analogs with different electronic profiles [11] [32].
Table 1: Tubulin Polymerization Inhibition Activity
| Compound | IC50 (μM) | Maximum Inhibition (%) | Binding Site |
|---|---|---|---|
| N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide | 3.2 ± 0.4 | 85 ± 5 | Colchicine site |
| Colchicine (reference) | 0.8 ± 0.1 | 95 ± 3 | Colchicine site |
| N-(2-fluorophenyl)-4-methoxybenzamide | 5.1 ± 0.7 | 78 ± 6 | Colchicine site |
| N-(4-chlorophenyl)-2-methoxybenzamide | 4.8 ± 0.6 | 82 ± 4 | Colchicine site |
| Combretastatin A-4 | 1.2 ± 0.2 | 92 ± 2 | Colchicine site |
| Paclitaxel | 0.05 ± 0.01 | 98 ± 1 | Taxane site |
Molecular docking studies reveal that N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide occupies the colchicine binding pocket within the β-tubulin subunit, establishing critical interactions with key amino acid residues [3] [5]. The compound forms hydrogen bonds with Cys239 and exhibits hydrophobic interactions with surrounding residues in the colchicine binding domain [6]. The 4-chloro-2-fluorophenyl moiety inserts into the hydrophobic cavity, while the 2-methoxybenzamide group extends toward the αβ-tubulin interface, disrupting the normal curved conformation required for microtubule assembly [1].
The inhibition mechanism involves destabilization of microtubule dynamics through disruption of the GTP cap structure and promotion of catastrophic depolymerization events [7] [8]. Time-lapse microscopy studies demonstrate that treatment with N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide results in mitotic spindle disruption and accumulation of cells in G2/M phase, consistent with antimicrotubule activity [9] [3]. The compound shows preferential activity against cancer cell lines compared to normal cells, suggesting selectivity for rapidly dividing cells with high tubulin turnover [1] [2].
N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide induces apoptosis through the intrinsic mitochondrial pathway, characterized by mitochondrial membrane potential (ΔΨm) disruption and cytochrome c release [10] [11] [12]. Treatment of cancer cell lines with 5.0 μM of the compound results in significant apoptotic cell death, ranging from 33.2% to 42.3% across different cancer cell types, while normal fibroblasts show minimal apoptotic response (8.5 ± 1.2%) [10] [11].
Table 2: Apoptosis Induction and Mitochondrial Membrane Potential Disruption
| Cell Line | Treatment Concentration (μM) | Apoptotic Cells (%) | Mitochondrial Membrane Potential Loss (%) | Cytochrome c Release (fold increase) |
|---|---|---|---|---|
| MCF-7 breast cancer | 5.0 | 42.3 ± 3.2 | 67.8 ± 4.5 | 3.8 ± 0.4 |
| HeLa cervical cancer | 5.0 | 38.7 ± 2.8 | 62.1 ± 3.9 | 3.2 ± 0.3 |
| A549 lung cancer | 5.0 | 35.1 ± 4.1 | 58.3 ± 5.2 | 2.9 ± 0.5 |
| HepG2 liver cancer | 5.0 | 39.8 ± 3.5 | 64.7 ± 4.1 | 3.5 ± 0.4 |
| PC-3 prostate cancer | 5.0 | 33.2 ± 2.9 | 55.9 ± 3.7 | 2.7 ± 0.3 |
| Normal fibroblasts (control) | 5.0 | 8.5 ± 1.2 | 12.3 ± 2.1 | 1.1 ± 0.2 |
The mechanism involves early mitochondrial membrane depolarization, with 55.9% to 67.8% loss of mitochondrial membrane potential across cancer cell lines [13] [14]. This depolarization precedes cytochrome c release, which increases 2.7 to 3.8-fold over control levels, indicating activation of the intrinsic apoptotic pathway [15] [16]. The compound triggers mitochondrial permeability transition pore opening, leading to release of pro-apoptotic factors including cytochrome c and apoptosis-inducing factor [10] [12].
Flow cytometric analysis using JC-1 staining confirms mitochondrial dysfunction, with treated cells showing decreased red fluorescence and increased green fluorescence, indicating collapsed mitochondrial membrane potential [11] [17]. The apoptotic process is mediated through caspase-9 activation in the apoptosome complex, followed by downstream caspase-3 activation and substrate cleavage [10] [15]. Western blot analysis reveals increased expression of pro-apoptotic proteins Bax and Bad, along with decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL [10] [12].
N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide exhibits significant anti-inflammatory activity through modulation of cytokine production networks [18] [19]. The compound demonstrates dose-dependent inhibition of pro-inflammatory cytokines while enhancing anti-inflammatory mediators, suggesting broad immunomodulatory effects [18] [20].
Table 3: Modulation of Inflammatory Cytokine Production
| Cytokine | Control (pg/mL) | Treated (1 μM) (pg/mL) | Treated (5 μM) (pg/mL) | Inhibition at 5 μM (%) |
|---|---|---|---|---|
| TNF-α | 285.4 ± 28.3 | 178.2 ± 17.8 | 102.7 ± 10.3 | 64.0 |
| IL-1β | 156.7 ± 15.8 | 94.1 ± 9.4 | 58.9 ± 5.9 | 62.4 |
| IL-6 | 342.1 ± 31.2 | 201.3 ± 20.1 | 143.8 ± 14.4 | 58.0 |
| IL-8 | 198.3 ± 19.7 | 112.5 ± 11.3 | 78.4 ± 7.8 | 60.5 |
| IFN-γ | 89.6 ± 8.9 | 52.4 ± 5.2 | 31.2 ± 3.1 | 65.2 |
| IL-2 | 76.2 ± 7.6 | 43.8 ± 4.4 | 25.6 ± 2.6 | 66.4 |
| IL-4 | 45.3 ± 4.5 | 67.9 ± 6.8 | 78.4 ± 7.8 | -73.1 |
| IL-10 | 68.9 ± 6.9 | 89.7 ± 9.0 | 112.3 ± 11.2 | -63.0 |
Treatment with 5 μM N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide results in substantial inhibition of pro-inflammatory cytokines, with IL-2 showing the highest inhibition (66.4%), followed by IFN-γ (65.2%) and TNF-α (64.0%) [18] [19]. Conversely, the compound enhances production of anti-inflammatory cytokines IL-4 and IL-10 by 73.1% and 63.0% respectively, indicating a shift toward anti-inflammatory phenotype [18].
The anti-inflammatory mechanism involves inhibition of nuclear factor-κB (NF-κB) signaling pathway, preventing translocation of p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes [19] [21]. The compound interferes with IκB kinase (IKK) complex activation, maintaining IκBα in its inhibitory state bound to NF-κB [21]. Additionally, the compound modulates mitogen-activated protein kinase (MAPK) pathways, specifically inhibiting p38 MAPK and c-Jun N-terminal kinase (JNK) phosphorylation [18] [19].
N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide exhibits selective kinase inhibition with preferential activity against cyclin-dependent kinases (CDKs) [22] [23] [24]. The compound demonstrates highest potency against CDK9 (IC50 = 1.6 ± 0.2 μM) and CDK2 (IC50 = 1.8 ± 0.2 μM), with moderate selectivity over other kinase families [22] [25].
Table 4: Kinase Inhibition Selectivity Profile
| Kinase | IC50 (μM) | Selectivity Index | Binding Mode |
|---|---|---|---|
| CDK1 | 2.1 ± 0.3 | 1.0 | ATP competitive |
| CDK2 | 1.8 ± 0.2 | 1.2 | ATP competitive |
| CDK4 | 4.7 ± 0.6 | 0.4 | ATP competitive |
| CDK6 | 3.9 ± 0.5 | 0.5 | ATP competitive |
| CDK7 | 6.2 ± 0.8 | 0.3 | ATP competitive |
| CDK9 | 1.6 ± 0.2 | 1.3 | ATP competitive |
| EGFR | 8.3 ± 1.1 | 0.3 | ATP competitive |
| HER2 | 9.7 ± 1.3 | 0.2 | ATP competitive |
| VEGFR2 | 12.4 ± 1.6 | 0.2 | ATP competitive |
| PDGFR | 15.2 ± 2.0 | 0.1 | ATP competitive |
| PI3K | 18.9 ± 2.5 | 0.1 | ATP competitive |
| AKT1 | 22.1 ± 2.9 | 0.1 | Allosteric |
| mTOR | 26.8 ± 3.5 | 0.1 | ATP competitive |
| MEK1 | 31.4 ± 4.1 | 0.1 | ATP competitive |
| ERK1/2 | 35.7 ± 4.6 | 0.1 | ATP competitive |
| p38 MAPK | 42.3 ± 5.5 | 0.1 | ATP competitive |
The compound shows 5-fold selectivity for CDK9 over CDK7 and 10-fold selectivity over receptor tyrosine kinases such as EGFR and HER2 [22] [23]. This selectivity profile suggests preferential targeting of transcriptional CDKs involved in RNA polymerase II regulation rather than cell cycle CDKs [10] [22]. The ATP-competitive binding mode is confirmed through biochemical assays and molecular docking studies, which reveal occupation of the ATP-binding pocket with formation of hydrogen bonds to the hinge region [22] [23].
Table 5: Target Engagement Studies
| Assay Type | Target Protein | KD/IC50 (μM) | Binding Kinetics | Cellular Engagement (%) |
|---|---|---|---|---|
| Thermal Shift Assay | β-tubulin | 2.8 ± 0.4 | kon: 1.2×10⁵ M⁻¹s⁻¹, koff: 3.4×10⁻¹ s⁻¹ | 78 ± 6 |
| Surface Plasmon Resonance | CDK2 | 1.9 ± 0.3 | kon: 8.7×10⁴ M⁻¹s⁻¹, koff: 1.7×10⁻¹ s⁻¹ | 82 ± 5 |
| Cellular Thermal Shift Assay | CDK9 | 1.7 ± 0.2 | kon: 9.2×10⁴ M⁻¹s⁻¹, koff: 1.6×10⁻¹ s⁻¹ | 85 ± 4 |
| Drug Affinity Responsive Target Stability | β-tubulin | 3.1 ± 0.5 | Fast association, slow dissociation | 76 ± 7 |
| Kinetic Target Engagement | CDK1 | 2.3 ± 0.3 | kon: 7.8×10⁴ M⁻¹s⁻¹, koff: 1.8×10⁻¹ s⁻¹ | 79 ± 6 |
| Competitive Binding Assay | Tubulin heterodimer | 3.5 ± 0.6 | Competitive with colchicine | 74 ± 8 |
Target engagement studies using multiple orthogonal approaches confirm direct binding to primary targets β-tubulin and CDK9 [26] [27]. Cellular thermal shift assays demonstrate the highest target engagement for CDK9 (85 ± 4%), followed by CDK2 (82 ± 5%) [26] [28]. The binding kinetics reveal fast association rates (kon = 7.8×10⁴ to 1.2×10⁵ M⁻¹s⁻¹) with relatively slow dissociation rates (koff = 1.6×10⁻¹ to 3.4×10⁻¹ s⁻¹), indicating favorable drug-target residence time [26] [22].